molecular formula C7H5F2NO3 B1375462 (2,6-Difluoro-3-nitrophenyl)methanol CAS No. 206884-26-6

(2,6-Difluoro-3-nitrophenyl)methanol

Cat. No. B1375462
M. Wt: 189.12 g/mol
InChI Key: PJAYEVAHCDPHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluoro-3-nitrophenyl)methanol, also known as 2,6-difluoro-3-nitro-benzyl alcohol, is a fluorinated nitroaromatic compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for researchers in many fields.

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Related Compounds : A study described the synthesis of 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, highlighting the importance of methanol as a solvent in producing related nitrophenyl compounds (Li Ruo-qi, 2008).
  • Catalysis Using Methanol : Research on the catalytic N-methylation of amines and transfer hydrogenation of nitroarenes using methanol underlines the role of methanol in organic synthesis and energy technologies, relevant to compounds like (2,6-Difluoro-3-nitrophenyl)methanol (Naina Sarki et al., 2021).

Chemical Reactions and Mechanisms

  • Study of Reaction Intermediates : An investigation into the kinetics and cleavage products of 2-hydroxypropyl p-nitrophenyl phosphate in methanol demonstrated the formation of cyclic phosphate intermediates, which is significant for understanding reactions involving nitrophenyl compounds (W. Tsang et al., 2009).
  • Photoreaction Mechanisms : A study on the photoreaction mechanisms of 2-nitrobenzyl compounds in various solvents, including methanol, provides insights into the intermediates and pathways in reactions involving nitrophenyl derivatives (Yuri V. Il'ichev et al., 2004).
  • Investigation of Solvatochromism : Research on nitro-substituted 4-[(phenylmethylene)imino]phenolates, which exhibit solvatochromism, aids in understanding the behavior of similar nitrophenyl derivatives in different solvent environments (L. G. Nandi et al., 2012).

Structural and Molecular Studies

  • Crystal Structure Analysis : The study of 2-(2-fluoro-4-nitroanilinoethyl)benz-aldehyde, a related compound, provided insights into the molecular and crystal structure of nitrophenyl derivatives (W. Clegg et al., 1999).

Biochemical and Pharmaceutical Research

  • Inhibitors of PqsD in Pseudomonas aeruginosa : A comprehensive study of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD, a key enzyme in Pseudomonas aeruginosa, highlights the potential therapeutic applications of these compounds (Michael P. Storz et al., 2014).

Safety And Hazards

“(2,6-Difluoro-3-nitrophenyl)methanol” should be handled with care. It’s recommended to avoid breathing its dust, fume, gas, mist, or vapors. It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment when handling it .

properties

IUPAC Name

(2,6-difluoro-3-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAYEVAHCDPHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-3-nitrophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 2
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 3
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 4
Reactant of Route 4
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 5
Reactant of Route 5
(2,6-Difluoro-3-nitrophenyl)methanol
Reactant of Route 6
Reactant of Route 6
(2,6-Difluoro-3-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.